

Application Note & Protocol: Preparation and Standardization

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Compound of Interest

Compound Name: *Platinic chloride [MI]*

Cat. No.: *B101097*

Abstract

This document provides a comprehensive guide for researchers, scientists, and quality control professionals on the accurate preparation and standardization of platinic chloride solutions. Platinic chloride solutions are critical precursors and reagents in numerous fields, serving as catalysts in organic synthesis, in the preparation of platinum color scale, a key quality metric in the chemical, pharmaceutical, and water industries.^[1] This guide details the dissolution and spectrophotometric method for standardization. Additionally, it provides the established protocol for preparing the Pt-Co 500 stock solution as specified.

Scientific Principles & Rationale

The preparation of high-purity chloroplatinic acid begins with the dissolution of metallic platinum. Platinum is a noble metal, resistant to attack by single acids. A mixture of concentrated hydrochloric acid and nitric acid (Aqua Regia), is employed.^{[2][3][4]}

The reaction proceeds as follows: $\text{Pt(s)} + 4 \text{HNO}_3(\text{aq}) + 6 \text{HCl(aq)} \rightarrow \text{H}_2\text{PtCl}_6(\text{aq}) + 4 \text{NO}_2(\text{g}) + 4 \text{H}_2\text{O(l)}$

A critical aspect of this process is the subsequent removal of residual nitric acid and dissolved nitrogen oxides (like NO_2 and nitrosonium compounds) by repeated evaporations with excess hydrochloric acid, which drives off the volatile nitrogen compounds, leaving a pure solution of H_2PtCl_6 .^[5]

Once prepared, the concentration of this primary stock solution must be accurately determined. While gravimetric analysis is a traditional method, more precise methods are preferred.^{[4][7]} The method detailed herein relies on the reaction of the platinum(IV) ion with stannous chloride in a hydrochloric acid medium to produce a stable color for concentration determination.^[7]

Health and Safety Precautions

The protocols described involve highly corrosive and toxic chemicals. Adherence to strict safety protocols is mandatory.

- Chloroplatinic Acid (H_2PtCl_6): Corrosive and toxic. Causes severe skin and eye burns. It is a potent sensitizer and may cause allergic skin reactions.
- Aqua Regia ($\text{HCl} + \text{HNO}_3$): Extremely corrosive and produces toxic nitrogen dioxide gas during reaction. All work must be conducted in a certified chemical fume hood.
- Reagents: Concentrated hydrochloric acid, nitric acid, and stannous chloride are all corrosive and/or toxic. Consult the specific Safety Data Sheet (SDS) for each.

Mandatory Personal Protective Equipment (PPE):

- Full-coverage safety goggles and a face shield.^[11]
- Heavy-duty, acid-resistant gloves (e.g., nitrile or neoprene).^[10]
- A lab coat and appropriate protective clothing.^[11]
- Work must be performed in a well-ventilated chemical fume hood.
- An eyewash station and safety shower must be readily accessible.^[10]

Equipment and Reagents

- Equipment:

- Analytical balance (readable to 0.1 mg)
- Top-loading balance (readable to 0.01 g)
- Calibrated Class A volumetric flasks (100 mL, 1000 mL)
- Calibrated Class A volumetric pipettes
- Glass beakers and Erlenmeyer flasks
- Stirrer hot plate
- UV-Visible Spectrophotometer with 10-mm matched quartz cuvettes
- Certified chemical fume hood
- Reagents:
 - Platinum metal (99.9%+ purity), wire or sponge
 - Hydrochloric Acid (HCl), concentrated (sp gr 1.19), ACS Reagent Grade
 - Nitric Acid (HNO₃), concentrated, ACS Reagent Grade
 - Stannous Chloride (SnCl₂·2H₂O), ACS Reagent Grade
 - Hydrogen Peroxide (H₂O₂), 30%, ACS Reagent Grade
 - Potassium Chloroplatinate (K₂PtCl₆), ACS Reagent Grade
 - Cobalt(II) Chloride Hexahydrate (CoCl₂·6H₂O), ACS Reagent Grade
 - Reagent Water (ASTM Type I or equivalent)

Experimental Protocols

Protocol 1: Preparation of Primary H₂PtCl₆ Stock Solution (~10 mg/mL Pt)

This protocol describes the dissolution of pure platinum metal to create a primary stock solution.

- Weighing: Accurately weigh approximately 1.000 g of high-purity platinum metal and record the mass to the nearest 0.1 mg. Place it into a 250 mL
- Dissolution (in Fume Hood): To the beaker containing the platinum, slowly and carefully add 30 mL of concentrated HCl followed by 10 mL of conce
- Heating: Cover the beaker with a watch glass. Place it on a stirrer hot plate set to a low temperature (approx. 80-90°C). Gently heat the mixture unt not boil vigorously. The solution will turn a deep orange-red.
- Removal of Nitric Acid: Once dissolved, remove the watch glass and continue gentle heating to reduce the volume to about 10-15 mL. This helps to
- Denitration with HCl: Add 20 mL of concentrated HCl to the solution. Gently heat to reduce the volume again to 10-15 mL. A change in the color of t compounds. Repeat this step at least three times to ensure complete removal.[5]
- Final Preparation: After the final evaporation, cool the syrupy, reddish-brown solution. Quantitatively transfer the solution to a 100 mL Class A volun
- Dilution: Dilute the solution to the 100 mL mark with 1M HCl and mix thoroughly. This creates a primary stock solution with a nominal platinum conc

Protocol 2: Spectrophotometric Standardization of H₂PtCl₆ Stock Solution

This protocol uses the stannous chloride method to determine the precise platinum concentration of the stock solution prepared in Protocol 1.[7]

- **Prepare Stannous Chloride Reagent:** Dissolve 10 g of $\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$ in 20 mL of concentrated HCl with gentle warming. Once dissolved, transfer to a prepared fresh daily.
- **Prepare Dilute Pt Sample:** Accurately pipette 1.00 mL of the primary H_2PtCl_6 stock solution into a 100 mL volumetric flask. Add 20 mL of concentrated HCl with a nominal concentration of 100 $\mu\text{g/mL}$ Pt.
- **Color Development:** Pipette 10.00 mL of the dilute Pt sample into a 50 mL volumetric flask. Add 10 mL of concentrated HCl. Pipette 10 mL of the standard. Allow the solution to stand for 10 minutes for full color development.
- **Spectrophotometric Measurement:** Prepare a reagent blank using the same procedure but substituting 10.00 mL of reagent water for the dilute Pt sample. Measure the absorbance of the platinum sample.
- **Calculation:** The concentration of platinum is determined by comparing the absorbance to a calibration curve prepared from a certified platinum standard using the dilution factors.

Protocol 3: Preparation of Pt-Co 500 Stock Solution (ASTM D1209)

This protocol describes the preparation of the standard 500 unit Pt-Co color solution, which is the primary reference for the APHA/Hazen color scale.

- **Weighing:** Accurately weigh 1.245 g of potassium chloroplatinate (K_2PtCl_6) and 1.000 g of cobalt(II) chloride hexahydrate ($\text{CoCl}_2 \cdot 6\text{H}_2\text{O}$).^[14]
- **Dissolution:** Dissolve both weighed reagents in reagent water in a 1000 mL Class A volumetric flask.
- **Acidification:** Carefully add 100 mL of concentrated hydrochloric acid (sp gr 1.19).^[14]
- **Final Dilution:** Dilute the solution to the 1000 mL mark with reagent water and mix thoroughly.
- **Storage:** Transfer the solution to a tightly sealed amber glass bottle and store in the dark. This solution is defined as having a Pt-Co color of 500.

Data Presentation

Table 1: Composition of Pt-Co 500 Stock Solution (per ASTM D1209)

Component	Chemical Formula	Mass / Volume per 1000 mL
Potassium Chloroplatinate	K_2PtCl_6	1.245 g
Cobalt(II) Chloride Hexahydrate	$\text{CoCl}_2 \cdot 6\text{H}_2\text{O}$	1.000 g
Concentrated Hydrochloric Acid	HCl	100 mL
Reagent Water	H_2O	q.s. to 1000 mL

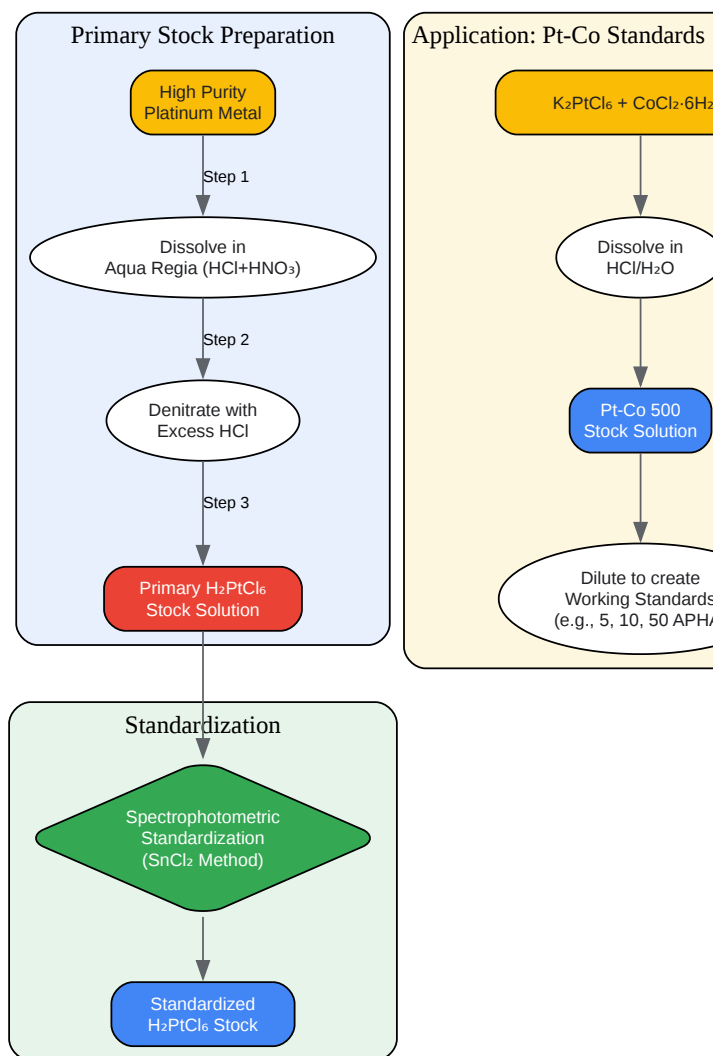
Trustworthiness and Self-Validation

The integrity of a standardized solution is paramount. This protocol ensures trustworthiness through a multi-faceted approach:

- **Purity of Starting Materials:** The use of high-purity (99.9%+) metallic platinum or ACS Reagent Grade K_2PtCl_6 as the starting material minimizes initial errors.
- **Gravimetric and Volumetric Accuracy:** The protocol mandates the use of calibrated analytical balances and Class A volumetric glassware to ensure precise measurements.
- **Chemical Stability:** The addition of hydrochloric acid in the final solutions prevents the precipitation of platinum salts, ensuring the long-term stability of the color.
- **Independent Verification:** The primary stock solution prepared from platinum metal is not assumed to be 100% accurate post-dissolution. The method includes an independent, traceable verification of its true concentration.
- **Spectrophotometric Control:** For the ASTM D1209 standard, the absorbance of the final 500 Pt-Co solution can be checked using a spectrophotometer for immediate quality control check.^[14]

Workflow Visualization

The following diagram illustrates the complete workflow for preparing and standardizing platinum chloride solutions.



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Caption: Workflow for preparation and standardization of platinum chloride solutions.

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